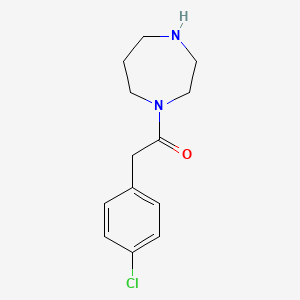

1,4-Diazepan-1-yl(2-methylphenyl)methanone

Vue d'ensemble

Description

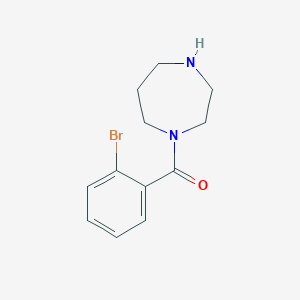

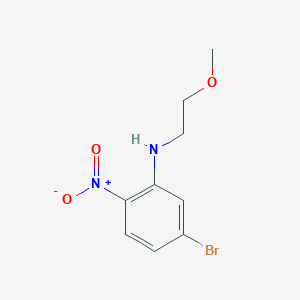

“1,4-Diazepan-1-yl(2-methylphenyl)methanone” is a chemical compound with the molecular formula C13H18N2O . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H18N2O . This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Applications De Recherche Scientifique

Synthetic and Biological Significance

1,4-Diazepines, including 1,4-Diazepan-1-yl(2-methylphenyl)methanone, represent a class of heterocyclic compounds containing two nitrogen atoms within a seven-membered ring structure. These compounds are of considerable interest due to their wide range of biological activities. The synthetic routes to 1,4-diazepines have been actively explored, leading to the development of various derivatives with enhanced biological properties. The significance of 1,4-diazepines lies in their diverse biological activities, such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer effects. This makes them valuable for potential pharmaceutical applications. The ongoing research and synthesis of 1,4-diazepine derivatives aim to exploit these biological activities for therapeutic uses, highlighting their importance in medicinal chemistry and drug development (Rashid et al., 2019).

Chemical Synthesis Approaches

The synthesis of benzodiazepines, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines showcases the versatility of diazepine-based compounds in chemical synthesis. This review emphasizes the methods developed for constructing complex structures from simple starting materials, indicating the synthetic utility of diazepine derivatives in organic chemistry. The ability to create a variety of bioactive molecules from diazepine frameworks demonstrates the compound's role in facilitating the development of new pharmaceuticals and materials with significant applications in various fields (Ibrahim, 2011).

Environmental and Analytical Considerations

The environmental occurrence, fate, and transformation of benzodiazepines, including diazepine derivatives, have been studied to understand their behavior in water treatment systems. This research is crucial for assessing the impact of pharmaceutical compounds on the environment and developing effective strategies for their removal from water sources. The detection and analysis of benzodiazepines in various matrices underscore the need for sensitive and reliable analytical methods to monitor and manage these substances in the environment. By investigating the environmental pathways and degradation processes of diazepine-based drugs, researchers can better protect water quality and public health (Kosjek et al., 2012).

Orientations Futures

The future directions for research on “1,4-Diazepan-1-yl(2-methylphenyl)methanone” could involve exploring its potential biological activities, given the wide range of activities observed for structurally similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications.

Propriétés

IUPAC Name |

1,4-diazepan-1-yl-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-5-2-3-6-12(11)13(16)15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPQIIGVRMDLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)

![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)

![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)